molecular formula C8H6IN B1586883 2-Iodophenylacetonitrile CAS No. 40400-15-5

2-Iodophenylacetonitrile

Cat. No.: B1586883
CAS No.: 40400-15-5
M. Wt: 243.04 g/mol
InChI Key: FPSGTRJUQLYLHE-UHFFFAOYSA-N
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Description

2-Iodophenylacetonitrile is an organic compound with the molecular formula C8H6IN. It is a 2-aryl substituted nitrile, characterized by the presence of an iodine atom attached to the benzene ring and a nitrile group attached to the acetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2-iodobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Another method involves the palladium-catalyzed carboxamidation of 2-iodobenzyl cyanide with lactams, followed by aldol condensation to form ring-fused isoquinolinones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvent, catalyst, and reaction conditions can be tailored to achieve efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Iodophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium cyanide, amines, or thiols in solvents like DMSO or DMF.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylacetonitriles.

    Oxidation Reactions: Formation of carboxylic acids or amides.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-Iodophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetonitrile
  • 2-Chlorophenylacetonitrile
  • 2-Fluorophenylacetonitrile
  • 2-Methylphenylacetonitrile

Uniqueness

2-Iodophenylacetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated phenylacetonitriles. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, making it more reactive in substitution reactions. This unique reactivity allows for the synthesis of a wider range of derivatives and applications in various fields .

Properties

IUPAC Name

2-(2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGTRJUQLYLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402882
Record name 2-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40400-15-5
Record name 2-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzeneacetonitrile,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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